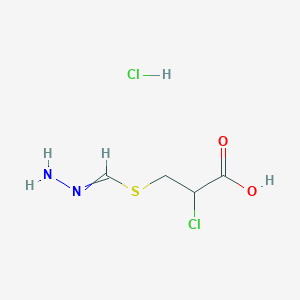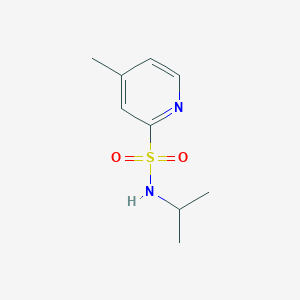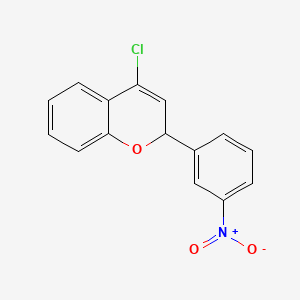
4-chloro-2-(3-nitrophenyl)-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(3-nitrophenyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromene core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzaldehyde with 4-chlorophenol in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired chromene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product would be the corresponding nitroso or nitro derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-nitrophenol: Similar in structure but lacks the chromene core.
2H-chromene derivatives: Various derivatives with different substituents at the 2- and 4-positions.
Uniqueness
4-chloro-2-(3-nitrophenyl)-2H-chromene is unique due to the presence of both a chloro and a nitrophenyl group on the chromene core
Eigenschaften
CAS-Nummer |
870105-52-5 |
|---|---|
Molekularformel |
C15H10ClNO3 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
4-chloro-2-(3-nitrophenyl)-2H-chromene |
InChI |
InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H |
InChI-Schlüssel |
OOCAVRMIHCHICF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


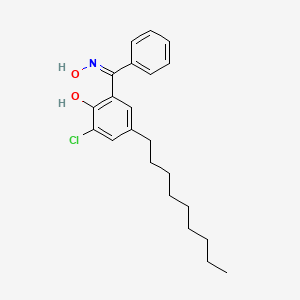
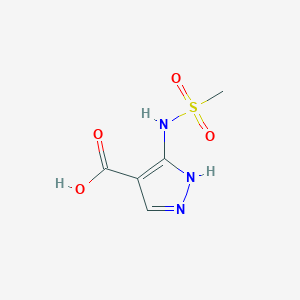
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
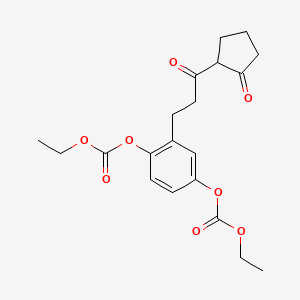


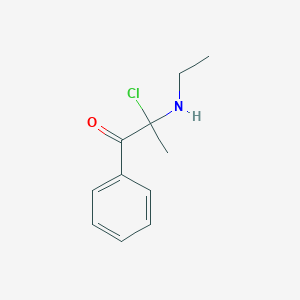
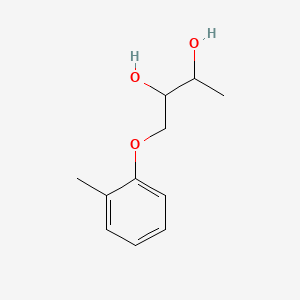
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)


